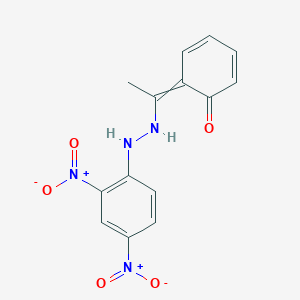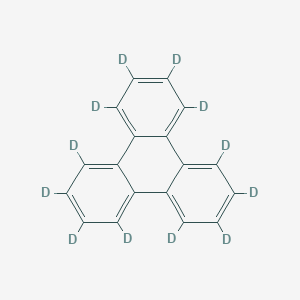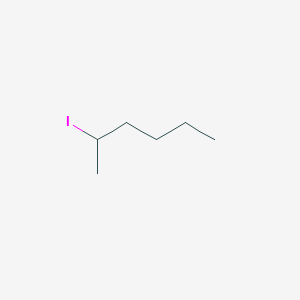![molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI) CAS No. 16526-38-8](/img/structure/B100240.png)
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2,2’-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom
準備方法
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then undergoes cyclization to form the 1,3-dithiolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,3-Dithiolanes undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, lithium aluminum hydride, and organolithium compounds . For example, the reaction with bromine can lead to the formation of sulfonium intermediates, which can further react to form different products . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Dithiolanes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology, they have been studied for their potential use in cell-uptake applications and reversible protein-polymer conjugation . In medicine, they are being explored for their potential therapeutic properties, including their ability to act as biosensors . In industry, they are used in the synthesis of functional polymers and dynamic networks .
作用機序
The mechanism of action of 1,3-dithiolanes involves the unique reactivity of the sulfur-sulfur bond within the five-membered ring. This weakens the sulfur-sulfur bond, making 1,3-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, including cytosolic delivery and reversible polymerization .
類似化合物との比較
1,3-Dithiolanes are similar to other sulfur-containing heterocycles, such as 1,3-dithianes and 1,2-dithiolanes . 1,3-dithiolanes are unique due to their five-membered ring structure and the presence of trifluoromethyl groups. This gives them distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-dithianes have a six-membered ring structure, which affects their stability and reactivity .
Similar Compounds
- 1,3-Dithianes
- 1,2-Dithiolanes
- Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis
特性
CAS番号 |
16526-38-8 |
|---|---|
分子式 |
C10H12F6S6 |
分子量 |
438.6 g/mol |
IUPAC名 |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
InChIキー |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
正規SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Key on ui other cas no. |
16526-38-8 |
同義語 |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)





